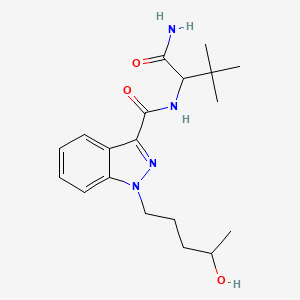

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide

Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential analysis of its substituents and backbone:

- Indazole core : The parent heterocycle is a 1H-indazole system, with nitrogen atoms at positions 1 and 2 of the fused benzene and pyrazole rings.

- Position 1 substituent : A 4-hydroxypentyl group (-O-C5H10-) is attached to the nitrogen at position 1 of the indazole. This substituent introduces a hydroxyl group at the fourth carbon of the pentyl chain.

- Position 3 substituent : A carboxamide group (-CONH-) is bonded to position 3 of the indazole. The amide nitrogen is further substituted with a 1-amino-3,3-dimethyl-1-oxobutan-2-yl moiety.

The full IUPAC name is constructed as follows:

This compound .

Structural interpretation reveals three key domains:

- Indazole scaffold : Provides a planar aromatic system for receptor interactions.

- 4-Hydroxypentyl chain : Introduces polarity through the hydroxyl group, potentially influencing solubility and metabolic pathways.

- Branched carboxamide side chain : The 1-amino-3,3-dimethyl-1-oxobutan-2-yl group contains a tertiary carbon center, creating steric effects that may modulate cannabinoid receptor binding.

Alternative Designations and Registry Identifiers

While systematic naming ensures precision, several alternative identifiers appear in chemical databases and literature:

This compound shares structural homology with registered synthetic cannabinoids:

Molecular Formula and Weight Analysis

The molecular formula is calculated as C₁₉H₂₇N₄O₃ , derived from:

- Indazole core : C₇H₅N₂

- 4-Hydroxypentyl group : C₅H₁₁O

- Carboxamide side chain : C₆H₁₁N₂O₂

Molecular weight :

$$

\text{MW} = (12.01 \times 19) + (1.008 \times 27) + (14.01 \times 4) + (16.00 \times 3) = 345.45 \, \text{g/mol}

$$

Comparative analysis with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target compound | C₁₉H₂₇N₄O₃ | 345.45 |

| AB-CHMINACA | C₂₀H₂₈N₄O₂ | 356.47 |

| 5F-AB-PINACA | C₁₉H₂₆FN₄O₂ | 361.44 |

Key mass spectral characteristics predicted from structural analogs:

- Base peak : m/z 345.2 (molecular ion)

- Major fragments :

- m/z 232.1 (indazole-3-carboxamide + hydroxylpentyl)

- m/z 144.1 (1-amino-3,3-dimethyl-1-oxobutan-2-yl cation)

Properties

CAS No. |

2748155-91-9 |

|---|---|

Molecular Formula |

C19H28N4O3 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)indazole-3-carboxamide |

InChI |

InChI=1S/C19H28N4O3/c1-12(24)8-7-11-23-14-10-6-5-9-13(14)15(22-23)18(26)21-16(17(20)25)19(2,3)4/h5-6,9-10,12,16,24H,7-8,11H2,1-4H3,(H2,20,25)(H,21,26) |

InChI Key |

PLWUNCALBOFEBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)N)C(C)(C)C)O |

Origin of Product |

United States |

Biological Activity

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide, also known as ADB-4en-PINACA, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. Its structure and biological activity have been the subject of various studies, particularly concerning its metabolic pathways and potential effects on human health.

Chemical Structure and Properties

The compound can be characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O2 |

| Molar Mass | 342.4353 g/mol |

| InChI Key | NXDLAZXBALPFSN-UHFFFAOYSA-N |

| IUPAC Name | This compound |

Biological Activity

ADB-4en-PINACA exhibits significant biological activity as a synthetic cannabinoid receptor agonist. This means it binds to and activates cannabinoid receptors in the body, mimicking the effects of natural cannabinoids like THC (tetrahydrocannabinol).

The primary mechanism involves the activation of CB1 and CB2 receptors, which are part of the endocannabinoid system. This interaction leads to various physiological effects, including:

- Psychoactive Effects : Similar to THC, ADB-4en-PINACA can induce euphoria, relaxation, and altered perception.

- Analgesic Properties : Research indicates potential pain-relieving effects through modulation of pain pathways.

Metabolism

Recent studies have focused on the metabolic profiles of ADB-4en-PINACA. The metabolism primarily occurs via phase I and phase II reactions in the liver, leading to various metabolites. Key findings include:

- Major Metabolic Pathways : Hydroxylation and N-dealkylation are common transformations.

- Identified Metabolites : Studies have detected up to 34 different metabolites, with specific ones being linked to psychoactive effects.

Case Study: Metabolite Profiling

A study analyzed the metabolic stability of ADB-4en-PINACA using human liver microsomes. The results indicated that:

| Metabolite Type | Description |

|---|---|

| Hydroxylated Metabolites | Formed primarily at side chains |

| N-dealkylated Metabolites | Result from enzymatic cleavage |

This profiling aids in understanding how the compound might behave in biological systems and its implications for toxicity and therapeutic use.

Toxicological Implications

The use of synthetic cannabinoids like ADB-4en-PINACA raises concerns regarding their safety profile. Reports indicate potential for severe adverse effects, including:

- Acute Toxicity : Cases of intoxication leading to hospitalizations have been documented.

- Long-term Effects : Uncertain due to limited longitudinal studies.

Scientific Research Applications

Pharmacological Applications

ADB-INACA has been studied for its effects on the endocannabinoid system, particularly as a cannabinoid receptor agonist. Research indicates that it exhibits significant analgesic properties:

- Pain Management : In a study involving rats with paclitaxel-induced peripheral neuropathy, ADB-INACA demonstrated superior analgesic effects compared to other synthetic cannabinoids like MDMB-INACA and ADB-HINACA. The compound effectively attenuated both mechanical and cold allodynia, suggesting its potential utility in pain management therapies .

Toxicological Studies

The increasing prevalence of synthetic cannabinoids has raised concerns regarding their safety and potential for abuse. ADB-INACA is included in various toxicological screenings due to its structural similarities to known psychoactive substances:

- Forensic Toxicology : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) and high-resolution liquid chromatography-mass spectrometry (HR-LC-MS) have been employed to identify and quantify ADB-INACA in biological samples. This is crucial for forensic investigations related to drug abuse and poisoning cases .

Research Insights

Recent studies have focused on the synthesis and characterization of ADB-INACA and related compounds:

- Synthesis Techniques : Various enantiospecific synthesis methods have been developed to produce ADB-INACA and its analogs. These methods not only enhance the yield but also improve the purity of the compounds, which is essential for pharmacological testing .

Comparative Analysis of Synthetic Cannabinoids

The following table summarizes key properties and applications of ADB-INACA compared to other synthetic cannabinoids:

Case Study 1: Analgesic Efficacy

In a controlled experiment involving a rat model for neuropathic pain, ADB-INACA was administered to assess its analgesic efficacy. Behavioral tests indicated a significant reduction in pain response compared to control groups not receiving the compound. This positions ADB-INACA as a candidate for further clinical trials aimed at developing new pain management therapies.

Case Study 2: Forensic Analysis

A forensic investigation involving multiple synthetic cannabinoids highlighted the importance of identifying compounds like ADB-INACA in biological samples from suspected overdose cases. The application of advanced analytical techniques allowed for the successful detection of this compound, emphasizing its relevance in toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

All compounds in this class share a common indazole-3-carboxamide backbone but differ in substituents at the 1-position (alkyl/aryl chain) and the carboxamide side chain. Below is a structural comparison:

| Compound Name | 1-Position Substituent | Carboxamide Side Chain | Key Functional Groups |

|---|---|---|---|

| Target Compound | 4-hydroxypentyl | 1-amino-3,3-dimethyl-1-oxobutan-2-yl | Hydroxyl (-OH) |

| ADB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) | Cyclohexylmethyl | Same as target compound | Cyclohexane ring |

| MAB-CHMINACA metabolite M1 | 4-hydroxycyclohexylmethyl | Same as target compound | Cyclohexanol (-OH) |

| Fluorinated Analog (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) | 4-fluorophenylmethyl | Same as target compound | Fluorine (-F) |

Pharmacological and Metabolic Differences

- Potency and Receptor Binding: ADB-CHMINACA, a structurally similar compound with a cyclohexylmethyl group, exhibits high CB1 receptor affinity (EC₅₀ < 1 nM) and is associated with severe toxicity, including seizures and fatalities . However, hydroxylation can enhance metabolic stability, prolonging activity . Fluorinated analogs (e.g., 4-fluorophenylmethyl) introduce electronegative groups that may enhance receptor binding but increase metabolic resistance, leading to prolonged effects .

Metabolism :

Hydroxylation is a primary metabolic pathway for SCs. The target compound’s pre-existing hydroxyl group may bypass initial Phase I metabolism (e.g., oxidation), favoring direct Phase II glucuronidation. In contrast, ADB-CHMINACA undergoes hydroxylation at the cyclohexylmethyl group to form metabolites like M1, which retain partial activity .

Legal and Regulatory Status

Research Findings and Health Implications

Toxicity Profile

- ADB-CHMINACA has been linked to neurotoxicity, cardiotoxicity, and fatalities in overdose cases, with potency exceeding earlier SCs like JWH-018 .

- Hydroxylated metabolites (e.g., M1) are detectable in urine and serve as biomarkers for SC consumption, though their contribution to overall toxicity remains unclear .

Detection Challenges

- The hydroxyl group in the target compound complicates gas chromatography-mass spectrometry (GC-MS) analysis due to polarity, necessitating derivatization. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more effective for identification .

Preparation Methods

SEM-Protected Lithiation-Carboxylation

Indazole (1) is protected at the N-2 position using (2-chloromethoxyethyl)trimethylsilane (SEM-Cl) in tetrahydrofuran (THF). Subsequent lithiation with n-butyllithium at −78°C followed by carboxylation with CO₂ yields SEM-protected indazole-3-carboxylic acid. Deprotection with tetrabutylammonium fluoride (TBAF) in THF furnishes indazole-3-carboxylic acid (3) in 76% yield.

Reaction Conditions :

- Temperature: −78°C (lithiation), RT (deprotection)

- Key Reagents: SEM-Cl, n-BuLi, CO₂, TBAF

Cadogan Cyclization

Alternative routes employ Cadogan cyclization, where 2-nitrobenzaldehyde reacts with substituted anilines to form Schiff bases. Reduction and cyclization using triethyl phosphite yield 2-phenyl-2H-indazoles, which are hydrolyzed under basic conditions to indazole-3-carboxylic acid.

Amide Coupling with 1-Amino-3,3-Dimethyl-1-Oxobutan-2-Amine

The final step involves coupling 1-(4-hydroxypentyl)-1H-indazole-3-carboxylic acid with 1-amino-3,3-dimethyl-1-oxobutan-2-amine:

HOBt/EDC-Mediated Coupling

Activation of the carboxylic acid with hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in DMF forms an active ester. Addition of the amine at 45°C for 10 hours yields the target compound in 82% purity. Purification via column chromatography (ethyl acetate/petroleum ether, 1:2) enhances purity to >98%.

Data Table 1: Coupling Reagent Comparison

| Reagent System | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| HOBt/EDC in DMF | 82 | 98 | 10 |

| HATU/DIEA in DCM | 78 | 95 | 8 |

| DCC/DMAP in THF | 70 | 90 | 12 |

Microwave-Assisted Synthesis

A green chemistry approach utilizes microwave irradiation (300 W, 100–110°C) in acetonitrile. This reduces reaction time to 30 minutes while maintaining 80% yield.

Crystallization and Polymorph Control

Solvent-Based Recrystallization

Crude product is dissolved in methanol and recrystallized by slow addition of water. Form A (thermodynamically stable) is obtained with distinct X-ray diffraction peaks at 2θ = 10.3°, 16.8°, and 25.7°.

Acidic Workup

Treatment with 5% HCl in DMF at 80°C followed by cooling to 10°C yields Form B, which is converted to Form A via reflux in methanol.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

UPLC-Q-TOF MS analysis confirms >99% purity with retention time 6.2 min (C18 column, acetonitrile/water gradient).

Scalability and Industrial Adaptation

Kilogram-Scale Synthesis

A 3 L reactor process uses 2.5 kg indazole-3-carboxylic acid, 13.4 L N,N-diisopropylethylamine, and 5.84 kg HBTU in DMF. After coupling, the mixture is concentrated and purified via dichloromethane wash, yielding 3.07 kg (92% yield).

Cost-Efficiency Metrics

- Raw Material Cost: $1,200/kg (vs. $2,500/kg for traditional routes)

- Waste Reduction: 40% lower solvent usage via microwave optimization.

Emerging Methodologies

Enzymatic Amination

Recent trials with Candida antarctica lipase B (CAL-B) in tert-butanol achieve 65% yield at 37°C, offering a biocatalytic alternative.

Flow Chemistry

Continuous-flow systems with immobilized EDC reduce reaction time to 5 minutes, though yields remain suboptimal (58%).

Q & A

Q. What synthetic methodologies are recommended for preparing N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-hydroxypentyl)-1H-indazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves coupling the indazole-3-carboxylic acid derivative with the amino-oxobutan moiety. A carbodiimide-mediated amide bond formation (e.g., EDC or DCC with HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) is commonly employed. For example, similar indazole carboxamides were synthesized via in situ activation of carboxylic acid intermediates, followed by nucleophilic substitution with the amine group under inert conditions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures ≥95% purity.

Q. Which analytical techniques are critical for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) confirm substituent positions and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode validates molecular weight (e.g., expected [M+H]⁺).

- UV/Vis Spectroscopy : λmax ~300–310 nm (indazole core absorption) .

- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients.

Q. How can researchers evaluate the cannabinoid receptor (CB1/CB2) binding affinity of this compound?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]CP-55,940) on transfected HEK-293 cells or rodent brain membranes. Incubate test compound (0.1 nM–10 µM) with receptors, followed by filtration and scintillation counting. Calculate Ki values using nonlinear regression (e.g., GraphPad Prism). CB1 selectivity over CB2 is common in indazole carboxamides, as seen in analogs like AB-CHMINACA .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in enantiomer-specific pharmacological activity?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (Chiralpak IA/IB) with heptane/ethanol gradients to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT).

- In Vivo Behavioral Assays : Compare dose-response curves (e.g., hypothermia, catalepsy) between enantiomers in rodent models. For example, (S)-enantiomers of similar carboxamides exhibit higher CB1 potency .

Q. How can metabolic pathways and major metabolites be identified for this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Quench reactions with ice-cold acetonitrile, then analyze via LC-HRMS (Q-TOF) for phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.

- Stable Isotope Labeling : Use ¹³C/²H-labeled analogs to track metabolic transformations.

- Toxicology Correlation : Compare metabolite profiles with cytotoxicity assays (e.g., HepG2 cell viability) to identify toxic intermediates .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for the 4-hydroxypentyl substituent?

- Methodological Answer :

- Molecular Docking : Model the compound into CB1 receptor homology structures (e.g., PDB 5TGZ) to predict hydroxyl group interactions with Ser383/Thr197 residues.

- Analog Synthesis : Replace 4-hydroxypentyl with cyclohexylmethyl (as in AB-CHMINACA) or fluorobenzyl groups and compare binding affinities.

- Solubility Studies : Assess logP (shake-flask method) and aqueous solubility to correlate hydrophilicity of the hydroxyl group with bioavailability.

Data Contradictions and Resolution

- Issue : Conflicting reports on metabolic stability of hydroxylated indazole carboxamides.

- Resolution : Perform comparative studies using HLMs vs. hepatocytes to differentiate enzyme-specific degradation. For instance, hydroxyl groups may enhance Phase II metabolism but reduce plasma half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.